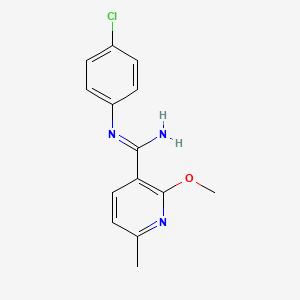
N-(p-Chlorophenyl)-2-methoxy-6-methylnicotinamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(p-Chlorophenyl)-2-methoxy-6-methylnicotinamidine is a chemical compound that belongs to the class of nicotinamidines This compound is characterized by the presence of a p-chlorophenyl group attached to the nitrogen atom of the nicotinamidine structure, along with methoxy and methyl substituents on the nicotinamidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Chlorophenyl)-2-methoxy-6-methylnicotinamidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methoxy-6-methylnicotinic acid and p-chloroaniline.
Amidation Reaction: The 2-methoxy-6-methylnicotinic acid is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This acid chloride is then reacted with p-chloroaniline in the presence of a base such as triethylamine to form the desired this compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Análisis De Reacciones Químicas
Types of Reactions
N-(p-Chlorophenyl)-2-methoxy-6-methylnicotinamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the p-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(p-Chlorophenyl)-2-methoxy-6-methylnicotinamidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of other chemical compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(p-Chlorophenyl)-2-methoxy-6-methylnicotinamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In the case of receptor binding, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(p-Chlorophenyl)-2-methoxy-6-methylnicotinamide: Similar structure but with an amide group instead of an amidine group.
N-(p-Chlorophenyl)-2-methoxy-6-methylpyridine: Similar structure but without the amidine group.
N-(p-Chlorophenyl)-2-methoxy-6-methylbenzamide: Similar structure but with a benzamide group instead of a nicotinamidine group.
Uniqueness
N-(p-Chlorophenyl)-2-methoxy-6-methylnicotinamidine is unique due to the presence of both the p-chlorophenyl group and the nicotinamidine structure, which confer specific chemical and biological properties. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
85606-01-5 |
|---|---|
Fórmula molecular |
C14H14ClN3O |
Peso molecular |
275.73 g/mol |
Nombre IUPAC |
N'-(4-chlorophenyl)-2-methoxy-6-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C14H14ClN3O/c1-9-3-8-12(14(17-9)19-2)13(16)18-11-6-4-10(15)5-7-11/h3-8H,1-2H3,(H2,16,18) |
Clave InChI |
LKAJENFEMZPFEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)C(=NC2=CC=C(C=C2)Cl)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


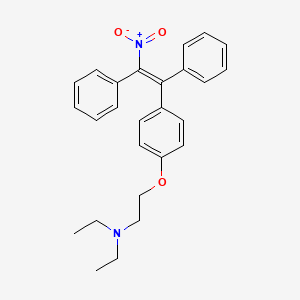
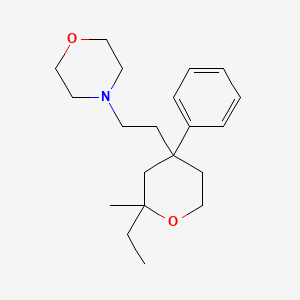

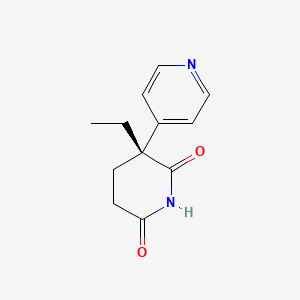
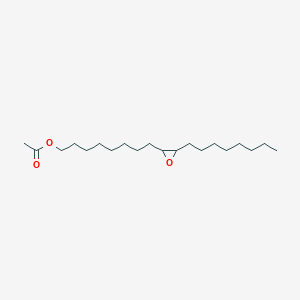
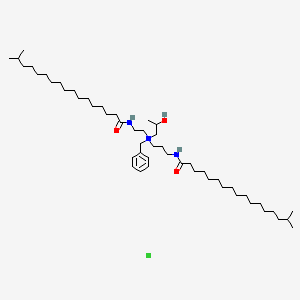
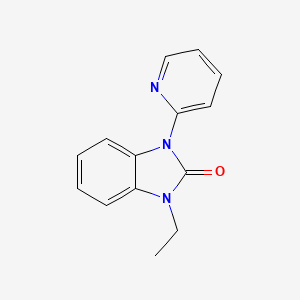
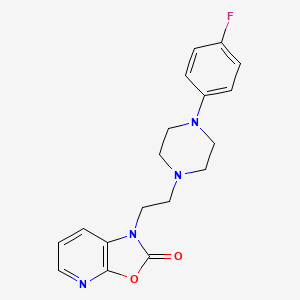
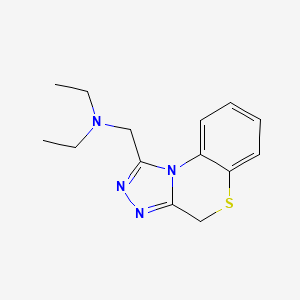


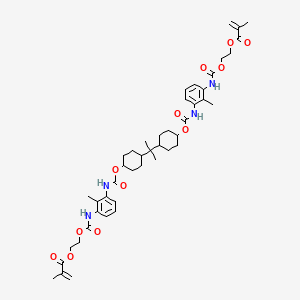

![13-(2-ethoxyphenyl)-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B15187925.png)
